
Veratridine
Overview
Description
Veratridine is a steroidal alkaloid found in plants of the lily family, specifically the genera Veratrum and Schoenocaulon. It is known for its potent neurotoxic properties, which arise from its ability to bind to and prevent the inactivation of voltage-gated sodium ion channels in nerve, heart, and skeletal muscle cells . This compound increases nerve excitability and intracellular calcium ion concentrations, making it a valuable tool in scientific research.
Mechanism of Action
Target of Action
Veratridine is a steroidal alkaloid that primarily targets voltage-gated sodium ion channels . These channels play a crucial role in the propagation of action potentials in neurons and muscle cells, including those in the heart .
Mode of Action
This compound acts as a neurotoxin by binding to and preventing the inactivation of voltage-gated sodium ion channels . It binds to binding site 2 on these channels, leading to persistent activation . This results in an increase in nerve excitability and intracellular Ca2+ concentrations .
Biochemical Pathways
This compound affects the biochemical pathways associated with the transmission of electrical signals in neurons and muscle cells. By binding to voltage-gated sodium ion channels, it alters the normal flow of sodium ions, which is essential for the generation and propagation of action potentials . This can lead to increased nerve excitability and changes in intracellular calcium concentrations .
Pharmacokinetics
It is known to be a lipid-soluble compound , which suggests that it can readily cross cell membranes. This property likely contributes to its bioavailability and its ability to exert its effects on sodium ion channels within cells.
Result of Action
The primary result of this compound’s action is an increase in nerve excitability due to the persistent activation of sodium ion channels . This can lead to a variety of effects, depending on the specific type of cell and the physiological context. For example, in heart cells, this could potentially lead to arrhythmias .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other ions in the cellular environment can affect the function of the sodium ion channels that this compound targets . Additionally, the pH and temperature of the environment could potentially influence the binding of this compound to its target .
Biochemical Analysis
Biochemical Properties
Veratridine interacts with voltage-gated sodium channels (VGSC) of cell membranes . It binds to these channels and prevents their inactivation, leading to increased nerve excitability and intracellular calcium concentrations .
Cellular Effects
Upon absorption through the skin or mucous membranes, this compound exerts its effects on various types of cells. It acts as a neurotoxin by blocking the VGSC of cell membranes in heart, nerve, and skeletal muscle cells . Symptoms of this compound intoxication include intense nausea, hypotension, arrhythmia, and loss of consciousness .
Molecular Mechanism
This compound acts as a neurotoxin by increasing nerve excitability. It binds to binding site 2 on the voltage-gated sodium channels (the same site bound by batrachotoxin, aconitine, and grayanotoxin), leading to persistent activation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to inhibit the C-fiber component of the compound action potential in a frequency-dependent manner . Steady-state inhibition was reached 5 minutes after drug administration, and recovery from the effects was 30% complete by 15 minutes of drug washout .
Dosage Effects in Animal Models
In animal models, this compound produced dose-dependent effects on nociceptive function . The duration of nociceptive inhibition did not increase monotonically with this compound dose .
Transport and Distribution
It is known that this compound is readily absorbed through the skin and mucous membranes .
Subcellular Localization
It is known to act on the cell membrane where it binds to and prevents the inactivation of VGSC .
Preparation Methods
Synthetic Routes and Reaction Conditions: Veratridine can be synthesized through a series of complex organic reactions. The synthetic route typically involves the esterification of veracevine with veratric acid. The reaction conditions often require the use of strong acids or bases as catalysts and may involve multiple purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound is generally not common due to its availability from natural sources. when synthesized industrially, it involves large-scale extraction from plants like Veratrum album and Schoenocaulon officinale. The extraction process includes the formation of nitrate salts, followed by precipitation of the insoluble sulfate form .
Chemical Reactions Analysis
Types of Reactions: Veratridine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups attached to the this compound molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with altered neurotoxic properties, while reduction can lead to the formation of less active compounds .
Scientific Research Applications
Veratridine has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of ion channel function and the effects of neurotoxins on cellular processes.
Biology: this compound is employed in research on nerve excitability and intracellular calcium dynamics.
Medicine: It serves as a tool to investigate the pathophysiology of diseases involving sodium ion channels, such as epilepsy and cardiac arrhythmias.
Industry: Although not widely used industrially, this compound’s properties make it a candidate for developing new pharmacological agents
Comparison with Similar Compounds
Veratridine is unique among steroidal alkaloids due to its specific action on sodium ion channels. Similar compounds include:
Aconitine: Another alkaloid that affects sodium ion channels but has a different binding site and mechanism.
Batrachotoxin: A potent neurotoxin that also targets sodium ion channels but with a higher affinity and different effects.
Tetrodotoxin: Unlike this compound, tetrodotoxin blocks sodium ion channels, preventing depolarization
This compound’s uniqueness lies in its ability to increase sodium ion permeability without completely blocking the channels, making it a valuable tool for studying ion channel dynamics and neurotoxicity.
Properties
Key on ui mechanism of action |
THE EFFECTS OF VERATRIDINE ON EXCITABLE TISSUES ARE PREDICTABLE, BASED ON ITS ABILITY TO ENHANCE SODIUM PERMEABILITY. EFFECTS INCLUDE, AMONG OTHERS, RELEASE OF NEUROTRANSMITTERS, HORMONES, DRUGS TAKEN UP BY NERVE ENDINGS, ETC. |
|---|---|
CAS No. |
71-62-5 |
Molecular Formula |
C36H51NO11 |
Molecular Weight |
673.8 g/mol |
IUPAC Name |
[(1R,10R,11S,14R,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C36H51NO11/c1-19-6-11-26-31(3,40)35(43)25(17-37(26)16-19)33(42)18-34-24(32(33,41)15-27(35)38)10-9-23-30(34,2)13-12-28(36(23,44)48-34)47-29(39)20-7-8-21(45-4)22(14-20)46-5/h7-8,14,19,23-28,38,40-44H,6,9-13,15-18H2,1-5H3/t19?,23?,24?,25?,26?,27?,28?,30?,31-,32-,33-,34-,35+,36+/m1/s1 |
InChI Key |
FVECELJHCSPHKY-GWZHQCNKSA-N |
SMILES |
CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)OC(=O)C8=CC(=C(C=C8)OC)OC)O)C)O)O)O)(C)O |
Isomeric SMILES |
CC1CCC2[C@@]([C@]3(C(C[C@]4(C5CCC6[C@]7(C(CCC6([C@@]5(O7)C[C@]4(C3CN2C1)O)C)OC(=O)C8=CC(=C(C=C8)OC)OC)O)O)O)O)(C)O |
Canonical SMILES |
CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)OC(=O)C8=CC(=C(C=C8)OC)OC)O)C)O)O)O)(C)O |
Appearance |
White powder |
Color/Form |
YELLOWISH-WHITE, AMORPHOUS POWDER |
melting_point |
180 °C |
Key on ui other cas no. |
71-62-5 |
physical_description |
Yellowish-white solid; [Merck Index] |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
solubility |
SOL IN WATER; SLIGHTLY SOL IN ETHER |
Synonyms |
4α,9-Epoxy-3β-veratroyloxy-5β-cevan-4β,12,14,16β,17,20-hexaol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


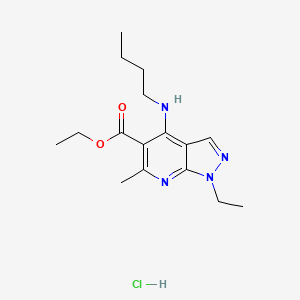
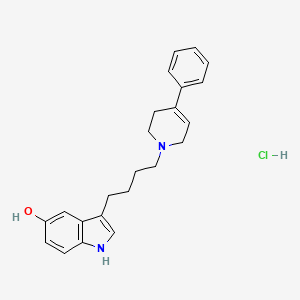
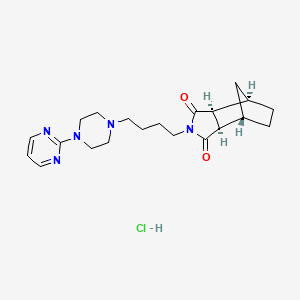
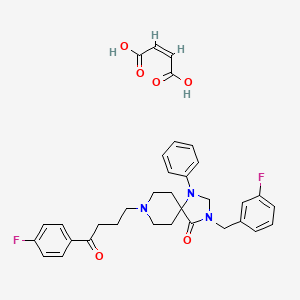
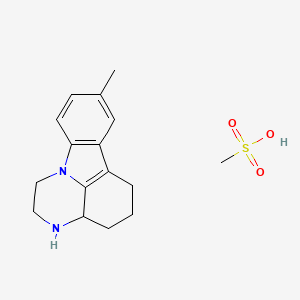

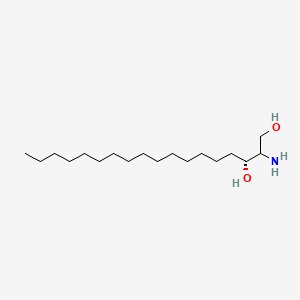

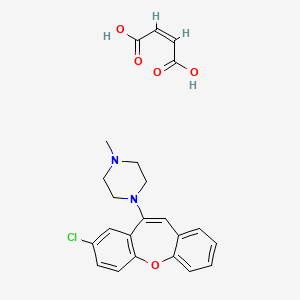

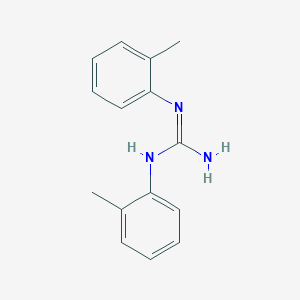
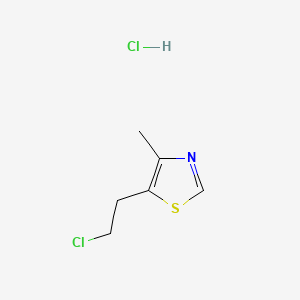
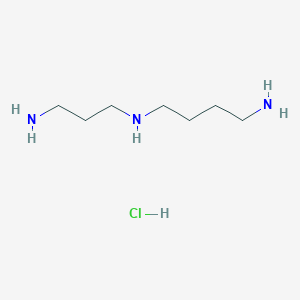
![4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B1662269.png)
